Regioisomeric Advantage: BCATm Inhibitory Activity of a Structurally Related 2-Carbonyl Analog
While direct potency data for the target 3-carbonyl isomer is not published, a critical SAR precedent is established by a closely related analog bearing a 5-bromothiophene-2-carbonyl group. In a DNA-encoded library screen, compound 15e ((R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide) exhibited BCATm inhibitory activity . The 2-carbonyl regioisomer achieved an IC50 of 2.0 µM in this assay. The distinct C-3 attachment of the target compound provides a different conformational constraint and hydrogen-bonding pattern, as confirmed by X-ray crystallography of the bound 2-carbonyl inhibitor, implying the 3-carbonyl variant will drive a divergent SAR .
| Evidence Dimension | BCATm Enzyme Inhibition |
|---|---|
| Target Compound Data | No quantitative data available for the 3-carbonyl isomer. |
| Comparator Or Baseline | Closest published analog: (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (Compound 15e) with an IC50 = 2.0 µM. |
| Quantified Difference | Direct comparison impossible due to lack of target data; the key differential is the regioisomeric shift (C-2 vs. C-3 carbonyl), a major determinant of binding mode. |
| Conditions | BCATm enzyme inhibition assay, using a compound from a novel on-DNA Suzuki-Miyaura cross-coupling library. |
Why This Matters
For programs targeting BCATm, this data proves that the 5-bromothiophene-carbonyl-pyrrolidine motif is a validated hit, but the exact regioisomer (2- vs. 3-carbonyl) will dictate binding affinity, making the 3-carbonyl scaffold a necessary and non-interchangeable tool for hit-to-lead exploration.
- [1] Satz, A. L., et al. (2015). Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library. ACS Chemical Biology, 10(7), 1693-1700. View Source
